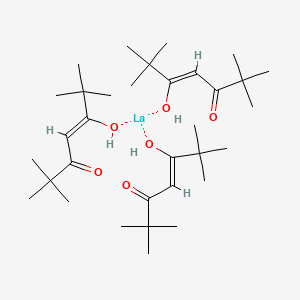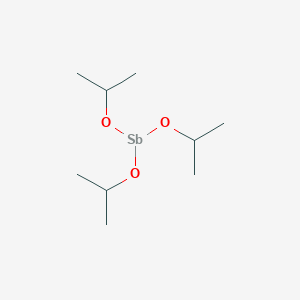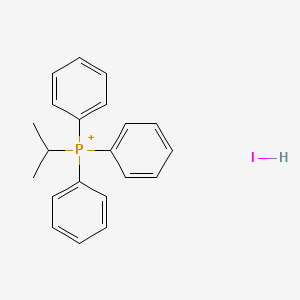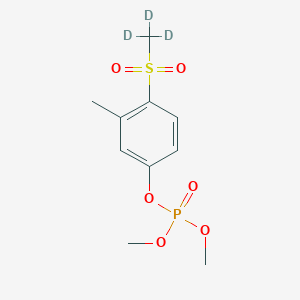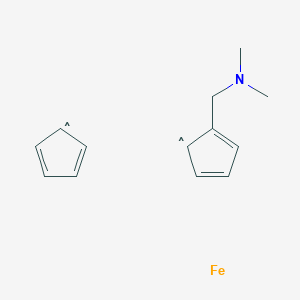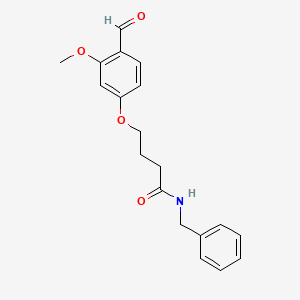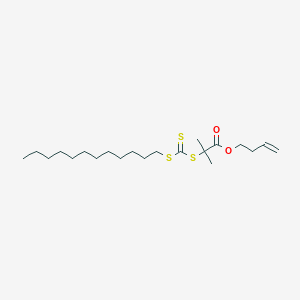
But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate is an organic compound with a complex structure It is characterized by the presence of a butenyl group, a dodecylthio group, and a carbonothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate typically involves multiple steps. One common method includes the reaction of but-3-en-1-ol with dodecylthiocarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more robust purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The butenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- But-3-en-1-yl dodecyl ester
- But-3-en-1-yl thiocarbonate
- But-3-en-1-yl methylpropanoate
Uniqueness
But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate is unique due to the presence of both dodecylthio and carbonothioyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C21H38O2S3 |
|---|---|
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
but-3-enyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C21H38O2S3/c1-5-7-9-10-11-12-13-14-15-16-18-25-20(24)26-21(3,4)19(22)23-17-8-6-2/h6H,2,5,7-18H2,1,3-4H3 |
Clé InChI |
PJYDHYBGYFGBRC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







